Stearamidopropalkonium chloride

Description

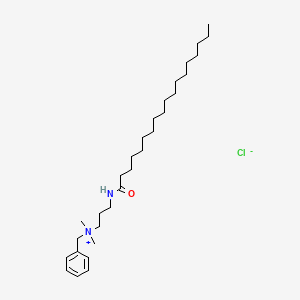

Stearamidopropalkonium chloride (CAS No. 65694-10-2) is a cationic surfactant belonging to the class of quaternary ammonium salts (quats) with an alkylamido functional group. Its chemical structure comprises a stearic acid-derived amide group linked to a propyl chain, a dimethylbenzyl ammonium moiety, and a chloride counterion . This unique structure combines the substantivity of cationic surfactants with the mildness and conditioning properties conferred by the amide linkage.

Primarily used in cosmetics and personal care products, it functions as a hair conditioning agent, antistatic agent, and emulsifier. Its compatibility with keratin enhances its ability to bind to hair and skin, providing long-lasting softness and manageability . Regulatory data indicate its use in both rinse-off and leave-on formulations, though specific historical usage concentrations in China remain unspecified in available records .

Properties

CAS No. |

65694-10-2 |

|---|---|

Molecular Formula |

C30H55ClN2O |

Molecular Weight |

495.2 g/mol |

IUPAC Name |

benzyl-dimethyl-[3-(octadecanoylamino)propyl]azanium;chloride |

InChI |

InChI=1S/C30H54N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-30(33)31-26-22-27-32(2,3)28-29-23-19-18-20-24-29;/h18-20,23-24H,4-17,21-22,25-28H2,1-3H3;1H |

InChI Key |

HLRGNDHZJRNZJH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Other CAS No. |

65694-10-2 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Stearamidopropalkonium chloride shares functional similarities with other quaternary ammonium compounds but exhibits distinct structural and performance characteristics. Below is a detailed comparison with key analogs:

Structural and Functional Differences

- Amide Group Advantage: The amide group in this compound reduces irritation compared to non-amidated quats like stearalkonium chloride, making it suitable for sensitive skin formulations .

- Benzyl Group Role : Both compounds feature a benzyl group, enhancing antimicrobial activity, but this compound’s amide linkage improves biodegradability .

Performance Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.